molecular formula C10H6N4O B054449 Tetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 121497-03-8

Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Cat. No. B054449
M. Wt: 198.18 g/mol
InChI Key: WAAKFCBUSIIVCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives often involves multi-component reactions (MCRs) that allow for the efficient and rapid construction of complex molecules. For instance, a series of tetrazolo[1,5-a]quinoline-based imidazole derivatives were synthesized via a one-pot MCR approach, utilizing tetrazolo[1,5-a]quinoline-4-carbaldehyde, benzil, aromatic amine, and ammonium acetate in the presence of molecular iodine as a catalyst (Mungra et al., 2012). Another example involves the condensation of tetrazolo[1,5-a]quinoline-4-carbaldehyde with substituted thiosemicarbazides, followed by cyclization, to yield various derivatives with promising anti-inflammatory and antimicrobial properties (Bekhit et al., 2004).

Molecular Structure Analysis

The molecular structure of tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. These studies reveal the influence of substituents on the molecular conformation and the overall stability of the compounds. For example, nano-ZnO catalysis was used in a regioselective four-component synthesis of new tetrazolo[1,5-a]quinoline-based derivatives, showcasing the versatility of the tetrazolo[1,5-a]quinoline scaffold in accommodating different functional groups (Aghaalizadeh & Nasiri, 2018).

Scientific Research Applications

  • Synthesis of Antimicrobial and Antituberculosis Agents :

    • Tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives show promise as antimicrobial and antituberculosis agents (Mungra et al., 2012).
    • Novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety were synthesized and found to have antimicrobial activity (Ladani et al., 2011).
    • Synthesis of tetrazolo[1,5-a]quinoline-based benzimidazoles, which displayed significant antimicrobial activity (Mungra et al., 2011).
  • Chemical Synthesis Applications :

    • Regioselective four-component synthesis of new tetrazolo[1,5-a]quinoline-based derivatives using nano-ZnO catalysis (Aghaalizadeh & Nasiri, 2018).
    • Synthesis of three series of tetrazolo[1,5-a]quinoline derivatives, evaluated for anti-inflammatory and antimicrobial activities (Bekhit et al., 2004).
  • Corrosion Inhibition and Material Science Applications :

    • Tetrazolo[1,5-a]quinoline-4-carbaldehyde and its Schiff base were found to act as effective corrosion inhibitors in mild steel (Mistry et al., 2015).

properties

IUPAC Name

tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAKFCBUSIIVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367925
Record name tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]quinoline-4-carbaldehyde

CAS RN

121497-03-8
Record name tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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